Cryptofolione vs. Goniothalamin: Differential G2 Checkpoint Abrogation and Nuclear Export Inhibition Activity
In a phenotypic cell-based assay for G2 checkpoint inhibitors, Z-Cryptofolione was identified as a 'highly efficacious' inhibitor of the G2 checkpoint, a mechanism linked to the inhibition of nuclear export, and was compared directly to Leptomycin B (LMB), a potent Crm1 inhibitor [1]. This contrasts with Goniothalamin, a structurally related α-pyrone derivative, which has demonstrated in vitro cytotoxic effects through apoptosis induction in multiple cancer cell lines but has no reported activity as a G2 checkpoint or nuclear export inhibitor [2]. The distinct mechanisms represent a key differentiator for target identification studies.
| Evidence Dimension | G2 Checkpoint Inhibition (Phenotypic Cell-Based Assay) |
|---|---|
| Target Compound Data | Highly efficacious inhibitor |
| Comparator Or Baseline | Goniothalamin: No reported G2 checkpoint activity; mechanism is apoptosis induction |
| Quantified Difference | Qualitative difference in mechanism of action |
| Conditions | Phenotypic cell-based assay; G2 checkpoint abrogation |
Why This Matters
For researchers focused on G2 checkpoint abrogation or nuclear export inhibition, cryptofolione provides a validated tool compound with a novel mechanism, whereas Goniothalamin would not serve as a suitable substitute.
- [1] Sturgeon CM, Cinel B, Díaz-Marrero AR, McHardy LM, Ngo M, Andersen RJ, Roberge M. Abrogation of ionizing radiation-induced G2 checkpoint and inhibition of nuclear export by Cryptocarya pyrones. Cancer Chemother Pharmacol. 2008;61(3):407-413. View Source
- [2] Krishna PR, Anitha K. Stereoselective total synthesis of (+)-cryptofolione and (+)-goniothalamin. Tetrahedron: Asymmetry. 2011;22(11):1249-1254. View Source
